

Assessing the Purity of Isolated prim-O-Glucosylangelicain: A Comparative Guide

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Compound of Interest

Compound Name: *prim-O-Glucosylangelicain*

Cat. No.: *B15592991*

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For researchers, scientists, and drug development professionals, establishing the purity of a natural product isolate is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative assessment of the purity of isolated **prim-O-Glucosylangelicain** against other bioactive compounds from its natural source, *Cimicifuga foetida*. The comparison includes experimental data and detailed protocols for purity determination using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The purity of isolated **prim-O-Glucosylangelicain** was compared with two other bioactive compounds also found in *Cimicifuga foetida*: Caffeic Acid and Cimifugin. The following tables summarize the quantitative data obtained from the analytical assessments.

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Compound	Retention Time (min)	Peak Area (%)	Purity (%)
prim-O-Glucosylangelicain	12.5	99.2	≥99%
Caffeic Acid	8.2	98.5	≥98%
Cimifugin	15.1	97.8	≥97%

Table 2: Purity Confirmation by ¹H NMR Spectroscopy

Compound	Diagnostic ¹ H NMR Signal (ppm)	Integration	Comments
prim-O-Glucosylangelicain	4.95 (d, J=7.5 Hz)	1H	Anomeric proton of the glucose moiety, characteristic of β-linkage.
Caffeic Acid	7.58 (d, J=15.9 Hz)	1H	Vinyllic proton, characteristic of the trans-cinnamic acid structure.
Cimifugin	6.15 (s)	1H	Vinyllic proton on the chromone ring.

Table 3: Molecular Weight Verification by Mass Spectrometry (MS)

Compound	Molecular Formula	Theoretical Mass (m/z)	Observed Mass [M+H] ⁺ (m/z)
prim-O-Glucosylangelicain	C ₂₁ H ₂₆ O ₁₁	454.15	455.15
Caffeic Acid	C ₉ H ₈ O ₄	180.04	181.05
Cimifugin	C ₁₂ H ₁₀ O ₅	234.05	235.06

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 μm).

- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient Program:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B
 - 25-30 min: 90% B
 - 30.1-35 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm and 320 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
- Purity Calculation: The percentage purity was calculated based on the relative peak area of the main component in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
- Solvent: Methanol-d₄ (CD₃OD).
- ¹H NMR:
 - Pulse Program: zg30

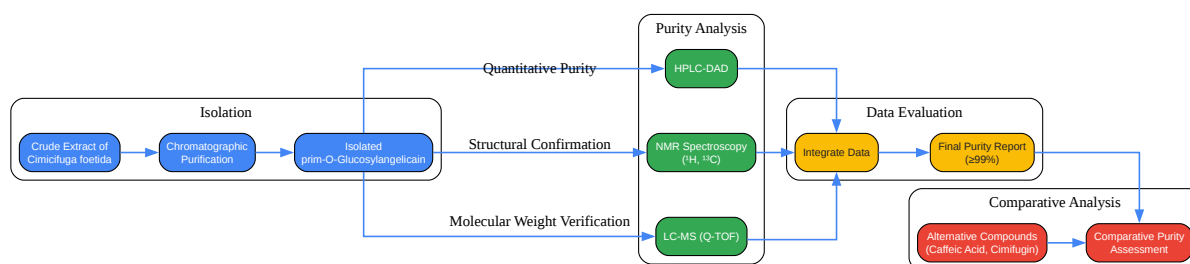
- Number of Scans: 16
- Relaxation Delay: 2.0 s
- Acquisition Time: 3.28 s
- ¹³C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
- Sample Preparation: 5-10 mg of the isolated compound was dissolved in 0.6 mL of the deuterated solvent.

3. Mass Spectrometry (MS)

- Instrumentation: Agilent 6530 Accurate-Mass Q-TOF LC/MS.
- Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- Mass Range: 100-1000 m/z.
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 175 V.
- Gas Temperature: 325 °C.
- Sheath Gas Flow: 10 L/min.
- Sample Infusion: The sample was introduced via the HPLC system under the same conditions as the HPLC analysis.

Mandatory Visualization

The following diagram illustrates the general workflow for the assessment of purity for an isolated natural product like **prim-O-Glucosylangelicain**.



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Purity assessment workflow for isolated natural products.

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